molecular formula C4H6N2O3S B030410 N-Nitrosothioproline CAS No. 86594-16-3

N-Nitrosothioproline

Numéro de catalogue: B030410
Numéro CAS: 86594-16-3
Poids moléculaire: 162.17 g/mol
Clé InChI: LGLMHMRNPVACGS-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Nitrosothioproline (NTPRO) is an alicyclic N-nitrosamine characterized by a thioamide group (-C(S)-NH-) in its structure. This compound is notable for its role in transnitrosation reactions, where it efficiently transfers a nitrosonium ion (NO⁺) to thiol-containing molecules like glutathione, forming S-nitrosoglutathione (GSNO) . GSNO serves as a nitric oxide (NO) donor, making NTPRO a candidate for therapeutic applications, particularly in controlled NO release systems for cancer therapy . Unlike mutagenic aromatic nitrosamines (e.g., N-Nitrosodiphenylamine), NTPRO is non-mutagenic and exhibits low endogenous formation in low-risk stomach cancer populations .

Méthodes De Préparation

Chemical Synthesis via Nitrosation

Reaction Mechanism

The synthesis of NTCA involves the reaction of thioproline with nitrous acid (HNO<sub>2</sub>) under acidic conditions. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO<sup>+</sup>) on the secondary amine group of thioproline, forming a stable N-nitroso derivative. The overall reaction is represented as:

Thioproline+NaNO2+H+NTCA+H2O\text{Thioproline} + \text{NaNO}2 + \text{H}^+ \rightarrow \text{NTCA} + \text{H}2\text{O}

This reaction is highly pH-dependent, with optimal yields observed at pH 2.0–3.0 .

Optimal Reaction Conditions

Key parameters influencing NTCA synthesis include:

Parameter Optimal Range Impact on Yield
pH2.0–3.0Maximizes nitrosonium ion concentration
Temperature37°CBalances reaction rate and stability
Nitrite Concentration20–50 mMHigher concentrations accelerate kinetics
Reaction Time30–60 minutesEnsures completion without degradation

Data derived from kinetic studies indicate a second-order dependence on thioproline and nitrite concentrations, with a first-order dependence on hydrogen ions .

Kinetic and Mechanistic Studies

Rate Equation and Constants

The nitrosation of thioproline follows the rate equation:

Rate=k[Thioproline][NaNO2][H+]\text{Rate} = k \cdot [\text{Thioproline}] \cdot [\text{NaNO}_2] \cdot [\text{H}^+]

At pH 2.0 and 37°C, the rate constant kk was determined to be 49.4M2sec149.4 \, \text{M}^{-2} \cdot \text{sec}^{-1}, significantly higher than that of proline nitrosation, underscoring thioproline’s superior reactivity .

Comparative Kinetics

The table below contrasts NTCA synthesis with related nitrosamino acids:

Compound Rate Constant (M2sec1\text{M}^{-2} \cdot \text{sec}^{-1}) pH Optimum
N-Nitrosothioproline49.42.0
N-Nitrosoproline0.5–1.23.0
N-Nitrosomorpholine12.81.5

Thioproline’s cyclic thioether structure enhances nucleophilicity, facilitating faster nitrosation .

Influence of Additives and Modifiers

Role of L-Cysteine

Supplementation with L-cysteine (200 mg/day) enhances NTCA formation by providing additional thiol groups for thioproline synthesis. In vitro studies demonstrate a 3-fold increase in NTCA yield when L-cysteine is present, as it scavenges competing nitrosation targets .

Nitrate and Nitrite Modulation

High nitrate intake (675 mg/day) elevates endogenous nitrite levels through bacterial reduction in the oral cavity, indirectly boosting NTCA synthesis. However, excess nitrite (>50 mM) leads to oxidative degradation of NTCA, necessitating precise stoichiometric control .

Industrial Production and Scalability

Laboratory-Scale Synthesis

A typical protocol involves:

  • Dissolving thioproline (10 mM) in 0.1 M HCl.

  • Adding sodium nitrite (20 mM) dropwise at 37°C.

  • Stirring for 60 minutes under nitrogen atmosphere.

  • Purifying via ion-exchange chromatography (yield: 85–92%) .

Challenges in Scaling

Industrial production is limited by NTCA’s instability at neutral pH and its propensity to decompose into mutagenic byproducts. Advances in continuous-flow reactors and low-temperature crystallization have improved scalability, but commercial-scale synthesis remains nascent .

Patented Synthesis Approaches

Process for Thiazolidinium Derivatives

Patent WO2009065797A1 describes a method for synthesizing NTCA precursors via cyclization of cysteine derivatives with aldehydes. Key steps include:

  • Reacting L-cysteine with formaldehyde at pH 4.5–5.5.

  • Nitrosating the resultant thioproline using gaseous NO<sup>+</sup> under anhydrous conditions.

  • Recrystallizing NTCA from ethanol/water mixtures .

This method claims a 95% purity and reduces byproduct formation compared to aqueous-phase nitrosation .

Analytical Characterization

Verification Techniques

NTCA is routinely analyzed using:

  • High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 minutes on a C18 column (mobile phase: 10 mM ammonium acetate, pH 3.0).

  • Mass Spectrometry: Characteristic [M+H]<sup>+</sup> ion at m/zm/z 177.

Stability Assessment

NTCA degrades by 40% within 24 hours at pH 7.4 (37°C), necessitating storage at -20°C in acidic buffers (pH ≤ 3.0) .

Analyse Des Réactions Chimiques

Kinetics of Nitrosation Reaction

The formation of N-nitrosothioproline follows a pH-dependent, nitrite-driven pathway. Key kinetic parameters include:

Rate Equation :
rate=k4[thioproline][NaNO2][H+]\text{rate}=k_4\cdot [\text{thioproline}]\cdot [\text{NaNO}_2]\cdot [\text{H}^+]
At pH 2.0 and 37°C, the rate constant k4k_4 is 49.4 M⁻²·sec⁻¹ .

ParameterValueConditionsSource
Rate constant (k4k_4)49.4 M⁻²·sec⁻¹pH 2.0, 37°C
Reaction order (nitrite)First-orderpH 2.0–3.0
Temperature dependenceAccelerates at 37°CPhysiological conditions

Mechanistic Pathways

Nitrosation occurs through two competing routes:

S-Nitrosation Followed by Intramolecular Transfer

  • Initial S-nitrosation : Nitrosonium ion (H₂NO₂⁺) reacts with the sulfur atom of thioproline .
  • Nitroso group transfer : The nitroso group migrates intramolecularly to the nitrogen atom, facilitated by a boat conformation of the intermediate .
  • Rate-limiting step : Deprotonation of the nitrogen atom (evidenced by primary isotope effects) .

Direct N-Nitrosation

  • Dominates at high nitrite concentrations (≥20 mM) and pH >3.0 .
  • Involves dinitrogen trioxide (N₂O₃) as the nitrosating agent .

Catalytic Effects and Scavenging Behavior

Thioproline exhibits dual functionality:

Nitrite Scavenging

  • At 20 mM, thioproline inhibits >90% of carcinogenic N-nitroso-N-benzylmethylamine formation by competing for nitrite .
  • Reaction efficiency: 1,000-fold faster than proline nitrosation under identical conditions .

Catalyst Dependence

CatalystEffect on Rate Constant (kk)Mechanism
Cl⁻, Br⁻, SCN⁻Increase via nitrosyl halide formationElectrophilic attack on nitrogen
ThioureaAccelerates through NO⁺ transferStabilizes reactive intermediates

Biological Relevance

  • Endogenous formation : Macrophages produce 4 µM NTCA after 72 hours via in vitro nitrosation of thioproline .
  • Detoxification role : Reduces carcinogenic N-nitrosamine levels in vivo by diverting nitrite from amine precursors .

Stability and Degradation

  • pH sensitivity : Degrades under strongly acidic conditions (pH <1.5) via denitrosation .
  • Thermal stability : Stable at physiological temperatures but decomposes above 60°C .

Comparative Reaction Dynamics

FeatureThioproline NitrosationProline Nitrosation
Rate constant (M⁻²·sec⁻¹)49.40.05
Primary nitrosating agentH₂NO₂⁺N₂O₃
Biological abundanceMajor urinary metaboliteMinor component

Applications De Recherche Scientifique

Cancer Prevention and Mechanisms

NTP is recognized for its potential role in cancer prevention due to its ability to trap nitrites, which are precursors to carcinogenic N-nitroso compounds. Research has indicated that compounds like NTP can inhibit the formation of harmful nitrosamines, thereby reducing the risk of cancers associated with dietary nitrosamines, particularly gastric cancer.

  • Nitrite Trapping : NTP's effective nitrite-trapping capacity may prevent the formation of carcinogenic nitrosamines in the stomach, thus potentially lowering gastric cancer risk .
  • Carcinogenicity Studies : Various studies have investigated the relationship between dietary intake of nitrosamines and the incidence of gastric cancer, highlighting the importance of compounds like NTP in mitigating these risks .

Urinary Excretion Studies

NTP has been studied as a urinary biomarker for assessing exposure to nitrosating agents and understanding their relationship with gastric cancer etiology.

  • Increased Excretion After LPS Injection : In experiments involving lipopolysaccharide (LPS) injections in rats, urinary excretion of NTP increased significantly, suggesting its role as a marker for inflammatory processes that may lead to increased nitrosation .
  • Epidemiological Studies : A nested case-control study within a cohort in Shanghai examined urinary levels of various N-nitroso compounds, including NTP, to assess their association with gastric cancer risk. The findings underscored the relevance of urinary N-nitroso compounds as biomarkers for dietary exposure and cancer risk .

Synthesis and Research Applications

The synthesis of NTP has been explored for various research applications, including its use in studying the mechanisms of carcinogenesis and developing therapeutic strategies.

  • Synthesis for Research : Researchers have synthesized various alicyclic N-nitroso compounds based on non-mutagenic forms like NTP to explore their biological effects and potential therapeutic uses .
  • Chemopreventive Agents : The development of chemopreventive strategies against nitrosamine-induced carcinogenesis has included studies on agents that can inhibit the metabolic activation of N-nitrosamines, with NTP being a focal point due to its unique properties .

Table 1: Summary of Key Studies Involving N-Nitrosothioproline

StudyFocusFindings
Terada et al. (2020)Urinary ExcretionSignificant increase in urinary NTP after LPS injection in rats; indicates potential as a biomarker for inflammation-related nitrosation .
Epidemiological Study (Shanghai)Cancer RiskAssociation between urinary levels of N-nitroso compounds (including NTP) and risk of gastric cancer; highlights importance in dietary exposure assessments .
Hecht (1997)CarcinogenesisDiscusses mechanisms of nitrogenous compound formation and inhibition strategies; emphasizes role of compounds like NTP in cancer prevention .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. N-Nitrosoproline
  • Structure : Replaces the thioamide group in NTPRO with a standard amide (-C(O)-NH-).
  • Reactivity: While N-Nitrosoproline can undergo transnitrosation, its efficiency in GSNO formation is lower than NTPRO due to the absence of sulfur, which stabilizes reaction intermediates .
  • Biological Significance: Both compounds are used as biomarkers for endogenous nitrosation. However, NTPRO levels correlate inversely with stomach cancer risk, unlike N-Nitrosoproline, suggesting distinct metabolic pathways or stability .
2.2. N-Nitrosomethylthioproline (NMTPRO)
  • Structure : Adds a methyl group to the thioamide sulfur in NTPRO.
  • Reactivity : The methyl group slightly reduces transnitrosation activity compared to NTPRO, likely due to steric hindrance .
  • Toxicity Profile: Similar to NTPRO, NMTPRO is non-mutagenic and exhibits low endogenous levels in healthy populations .

Comparison with Functionally Similar Compounds

3.1. N-Nitro-S-Methylisothiourea
  • Structure : An isothiourea derivative with a nitroso group, distinct from NTPRO’s proline backbone.
  • Function: Used as a reference material for nitrosamine analysis in pharmaceuticals.
  • Reactivity : Lacks transnitrosation activity toward thiols, highlighting NTPRO’s unique biochemical utility .
3.2. Aromatic Nitrosamines (e.g., N-Nitrosodiphenylamine)
  • Structure : Aromatic backbone with a nitroso group, unlike NTPRO’s alicyclic structure.
  • Toxicity: Classified as a probable human carcinogen, whereas NTPRO is non-mutagenic .
  • Applications : Primarily studied for environmental toxicity, contrasting with NTPRO’s biomedical applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Functional Groups GSNO Formation Efficiency Toxicity Applications
N-Nitrosothioproline Thioamide, Alicyclic ring High Non-mutagenic NO delivery, Cancer therapy
N-Nitrosoproline Amide, Alicyclic ring Moderate Non-mutagenic Biomarker studies
N-Nitrosodiphenylamine Aromatic nitroso Low Carcinogenic Toxicological research
N-Nitro-S-Methylisothiourea Isothiourea nitroso None Regulatory Analytical standards

Table 2: Endogenous Levels and Cancer Risk Correlation

Compound Endogenous Level in Low-Risk Populations Correlation with Stomach Cancer Risk
This compound Low Inverse
N-Nitrosoproline High Neutral

Key Research Findings

  • Transnitrosation Efficiency: The thioamide group in NTPRO enhances GSNO formation by stabilizing protonated intermediates during reactions, a feature absent in N-Nitrosoproline .
  • Biomedical Utility: NTPRO’s integration into iron–gold nanohybrids enables wavelength-dependent NO release, demonstrating superior controllability compared to non-thiolated nitroso compounds .
  • Toxicity Contrast: Alicyclic nitrosamines like NTPRO show negligible carcinogenicity, unlike aromatic analogs, due to metabolic detoxification pathways .

Activité Biologique

N-Nitrosothioproline (NTPRO) is a nitrosated derivative of thioproline, a compound that has garnered attention due to its potential biological activities, particularly in relation to cancer research and detoxification mechanisms. This article explores the biological activity of NTPRO, examining its formation, mutagenicity, and implications in carcinogenesis through various studies and findings.

Formation and Characterization

NTPRO is synthesized through the nitrosation of thioproline under acidic conditions. The reaction kinetics have been studied extensively, revealing that thioproline acts as a nitrite scavenger, significantly inhibiting the formation of carcinogenic N-nitroso compounds. For instance, when thioproline is incubated with sodium nitrite at pH 3.0, more than 90% inhibition of N-nitroso-N-benzylmethylamine formation was observed .

Table 1: Kinetics of Nitrosation of Thioproline

ConditionInhibition (%)
20 mM Thioproline at pH 3.0>90
5 mM Thioproline with 10 mM NaNO2~50

This table summarizes the effectiveness of thioproline in inhibiting nitrosation reactions, indicating its potential role in reducing the risk associated with N-nitroso compounds.

Biological Activity and Mutagenicity

Research has shown that NTPRO is not mutagenic. Studies conducted using Salmonella typhimurium strains TA98 and TA100 demonstrated that NTPRO did not induce mutations either with or without metabolic activation (S9 mix) . This lack of mutagenicity suggests that while NTPRO is a product of nitrosation reactions, it does not exhibit direct DNA-damaging properties.

Carcinogenicity Studies

The role of NTPRO in carcinogenesis has been explored in several animal models. A notable study investigated the effects of thioproline on esophageal adenocarcinoma (EAC) development induced by N-nitroso compounds. In this study, rats treated with thioproline showed a significant reduction in EAC incidence compared to control groups, suggesting a protective effect against certain types of cancer .

Table 2: Incidence of Esophageal Adenocarcinoma in Rats

GroupEAC Incidence (%)Statistical Significance
Control (n=18)38.9P < 0.05
Thioproline (n=13)0

This data indicates that thioproline may have chemopreventive properties against specific nitrosamine-induced cancers.

The proposed mechanisms through which NTPRO exerts its biological effects include:

  • Nitrite Scavenging : Thioproline effectively traps nitrite, preventing the formation of harmful N-nitroso compounds in vivo .
  • Inhibition of Nitrosation : By acting as a competitive inhibitor during the nitrosation process, thioproline reduces the levels of potentially carcinogenic compounds formed in the gastrointestinal tract .
  • Modulation of Nitric Oxide Synthase : Some studies indicate that thioproline may influence nitric oxide synthase activity, which could play a role in inflammation-related carcinogenesis .

Case Studies

  • Detoxification Studies : In a study where rats were administered N-nitrosodimethylamine (NDMA) alongside thioproline, no significant influence on NDMA-induced lethality was observed; however, increased urinary excretion of this compound was noted, indicating active detoxification processes at work .
  • Human Dietary Intake : Investigations into dietary sources revealed that certain foods could lead to endogenous formation of NTPRO. Monitoring dietary intake and its correlation to esophageal cancer risk highlighted the importance of understanding how dietary components interact with nitrosation processes in humans .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting N-Nitrosothioproline in complex matrices, and what are their limitations?

this compound detection requires highly sensitive and selective techniques due to its low concentrations in biological or environmental samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are preferred for their specificity and sensitivity at parts-per-billion (ppb) levels . Key validation parameters include:

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Affected by matrix interference and instrument calibration .
  • Selectivity : Must distinguish this compound from structurally similar nitrosamines or degradation products .
  • Robustness : Method performance under varying pH, temperature, and sample preparation conditions must be rigorously tested .

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

Stability studies should assess degradation kinetics in aqueous buffers, biological fluids, and environmental samples. For example:

  • pH-dependent degradation : N-Nitrosamines like this compound are prone to hydrolysis in alkaline conditions (pH > 8), forming secondary amines and nitrite .
  • Thermal stability : Accelerated stability testing at elevated temperatures (e.g., 40°C) can predict long-term storage behavior .
  • Light sensitivity : Photolytic degradation pathways should be quantified using controlled UV/visible light exposure .

Q. What are the primary pathways for this compound formation in biological systems?

Endogenous formation occurs via nitrosation reactions between thioproline (a sulfur-containing amino acid analog) and nitrosating agents (e.g., nitric oxide, nitrite). Key factors include:

  • Reaction kinetics : Influenced by pH, presence of catalysts (e.g., thiocyanate in saliva), and inhibitors (e.g., ascorbic acid) .
  • In vivo vs. in vitro models : Gastric fluid simulations (pH 1–3) show higher nitrosation rates compared to neutral pH environments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the carcinogenicity of this compound across different experimental models?

Discrepancies often arise from:

  • Dose-response variability : Subchronic vs. chronic exposure studies may yield divergent results. Meta-analyses should stratify data by dose, exposure duration, and model organism (e.g., rodents vs. human cell lines) .
  • Metabolic activation differences : Species-specific cytochrome P450 enzymes may alter the compound’s bioactivation to DNA-reactive intermediates .
  • Matrix effects : Contaminants in synthetic samples (e.g., residual solvents) may confound toxicity assessments .

Q. What experimental designs are optimal for assessing the genotoxic potential of this compound in vitro?

A tiered approach is recommended:

  • Ames test : Use Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
  • Comet assay : Quantify DNA strand breaks in human hepatoma (HepG2) cells exposed to sub-cytotoxic concentrations .
  • Micronucleus assay : Evaluate chromosomal damage in primary human lymphocytes .
  • Positive controls : Include known nitrosamines (e.g., N-Nitrosodimethylamine) to validate assay sensitivity .

Q. How should researchers validate analytical methods for this compound to meet regulatory standards?

Follow International Council for Harmonisation (ICH) Q2(R1) guidelines:

  • Linearity : Calibration curves (5–9 points) with R² > 0.995 .
  • Accuracy/recovery : Spike-and-recovery experiments in representative matrices (e.g., serum, urine) with recovery rates of 80–120% .
  • Precision : Intraday/interday variability ≤15% relative standard deviation (RSD) .
  • Cross-validation : Compare results with orthogonal methods (e.g., GC-MS vs. LC-MS) .

Q. What strategies mitigate artifactual this compound formation during sample preparation?

Artifact prevention requires:

  • Inhibitors : Add 0.1% ascorbic acid or 2 mM sulfamic acid to block nitrosation during homogenization .
  • Low-temperature processing : Store samples at −80°C and avoid freeze-thaw cycles .
  • Blanks : Include nitrite-free controls to quantify background contamination .

Q. Regulatory and Methodological Challenges

Q. How do evolving regulatory thresholds for nitrosamines impact this compound research?

Regulatory agencies (e.g., FDA, EMA) enforce strict limits (e.g., <10 ppb in pharmaceuticals). Researchers must:

  • Update risk assessments : Align with guidelines like ICH M7(R1) for mutagenic impurities .
  • Standardize reporting : Adopt ISO 15819 for nitrosamine quantification in cosmetics and pharmaceuticals .
  • Address matrix complexity : Develop validated methods for diverse products (e.g., topical creams, oral formulations) .

Q. What are the pitfalls in extrapolating in vitro toxicity data to in vivo models for this compound?

Key limitations include:

  • Bioavailability differences : In vitro models may lack metabolic enzymes or tissue-specific barriers (e.g., blood-brain barrier) .
  • Dose scaling : Adjust for species-specific differences in body surface area or metabolic rate .
  • Chronic exposure modeling : Short-term assays may underestimate cumulative effects .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

Best practices include:

  • Detailed protocols : Document instrument parameters (e.g., LC gradient, ionization mode) and sample preparation steps .
  • Open data : Share raw chromatograms, mass spectra, and statistical analyses in supplementary materials .
  • Interlaboratory comparisons : Participate in proficiency testing programs to validate method transferability .

Propriétés

IUPAC Name

(4R)-3-nitroso-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLMHMRNPVACGS-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CS1)N=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601006946
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86594-16-3
Record name (4R)-3-Nitroso-4-thiazolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86594-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosothioproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086594163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-3-Nitroso-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601006946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPV8HS2K7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Nitrosothioproline
N-Nitrosothioproline
N-Nitrosothioproline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.